molecular formula C4H4BrFN2 B1435750 4-Bromo-1-(fluoromethyl)-1h-pyrazole CAS No. 1224194-56-2

4-Bromo-1-(fluoromethyl)-1h-pyrazole

Cat. No.: B1435750
CAS No.: 1224194-56-2
M. Wt: 178.99 g/mol
InChI Key: FEXIMWVBOIJXJJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(fluoromethyl)-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Pyrazole, 4-bromo-1-(fluoromethyl)- plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction is crucial as it can modulate the enzyme’s activity, affecting the metabolic processes in which the enzyme is involved. Additionally, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is used as a starting material in the synthesis of various biologically active compounds, indicating its versatility in biochemical applications .

Cellular Effects

The effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with liver alcohol dehydrogenase can lead to alterations in cellular metabolism, impacting the overall metabolic flux within the cell . Furthermore, this compound’s ability to inhibit specific enzymes can result in changes in cellular homeostasis, affecting cell growth and proliferation.

Molecular Mechanism

At the molecular level, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- exerts its effects through binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase is a prime example, where the compound binds to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a cascade of molecular events, including changes in gene expression and metabolic pathways, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure may lead to gradual changes in its biochemical activity, necessitating careful monitoring during experiments.

Dosage Effects in Animal Models

The effects of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- in animal models are dose-dependent. At lower dosages, the compound exhibits minimal toxicity and can effectively modulate enzyme activity without adverse effects . At higher dosages, toxic effects may become apparent, including potential damage to liver cells due to the inhibition of liver alcohol dehydrogenase . These findings underscore the importance of dosage optimization in experimental settings.

Metabolic Pathways

1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is involved in several metabolic pathways, primarily through its interaction with liver alcohol dehydrogenase . This interaction can alter the enzyme’s activity, affecting the metabolism of alcohols and other substrates processed by the enzyme. Additionally, the compound’s influence on metabolic flux and metabolite levels can have broader implications for cellular metabolism and homeostasis.

Transport and Distribution

Within cells and tissues, 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for different cellular compartments.

Subcellular Localization

The subcellular localization of 1H-Pyrazole, 4-bromo-1-(fluoromethyl)- is an important aspect of its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, influencing the biochemical pathways in which it is involved.

Preparation Methods

The synthesis of 4-Bromo-1-(fluoromethyl)-1h-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromopyrazole with fluoromethylating agents. The reaction conditions often require the presence of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

4-Bromo-1-(fluoromethyl)-1h-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Scientific Research Applications

4-Bromo-1-(fluoromethyl)-1h-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the design of enzyme inhibitors and other biologically active molecules.

    Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

4-Bromo-1-(fluoromethyl)-1h-pyrazole can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

4-bromo-1-(fluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c5-4-1-7-8(2-4)3-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIMWVBOIJXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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